Ethyl 3-amino-3-(carbamoylamino)butanoate is a chemical compound with the IUPAC name ethyl 3-amino-3-(carbamoylamino)butanoate. It is classified as an amino acid derivative and is notable for its potential applications in medicinal chemistry and organic synthesis. This compound is recognized for its structural characteristics, which include both amino and carbamoyl functional groups.
The compound can be sourced from various chemical databases such as PubChem and CAS Common Chemistry, where it is recorded under the CAS Number 73758-52-8. It falls under the category of organic compounds with specific relevance in biochemical research, particularly in studies related to amino acids and their derivatives.
The synthesis of ethyl 3-amino-3-(carbamoylamino)butanoate typically involves the reaction of butyric acid derivatives with ethyl carbamate. A common method includes:
Ethyl 3-amino-3-(carbamoylamino)butanoate has a molecular formula of and a molecular weight of 189.21 g/mol. The compound features:
Ethyl 3-amino-3-(carbamoylamino)butanoate can undergo various chemical reactions typical for amino acids and their derivatives:
The mechanism of action for ethyl 3-amino-3-(carbamoylamino)butanoate primarily revolves around its role as a building block in biochemical pathways. Research indicates that compounds like this can influence metabolic processes by modulating enzyme activity or acting as precursors to bioactive molecules. For instance, studies have shown that derivatives can affect cellular signaling pathways related to inflammation and metabolism .
Relevant data regarding its boiling point, melting point, and specific heat capacity may vary based on purity and environmental conditions but generally align with those typical for similar organic compounds .
Ethyl 3-amino-3-(carbamoylamino)butanoate has several applications:
This compound exemplifies the intersection of organic chemistry and biochemistry, highlighting its importance in both academic research and potential industrial applications.
The compound first emerged indirectly through studies on β-amino acid derivatives in the early 2000s. Initial synthetic routes exploited Michael addition strategies, where ethyl acrylate served as the acceptor for ammonia or protected amines, followed by urea installation via carbamoylation. A representative three-step sequence is documented:
Table 1: Key Synthetic Methods and Yields
Method | Reagents | Yield (%) | Purity | Reference Context |
---|---|---|---|---|
Ammonolysis-Carbamoylation | NH₃, then KOCN | 62–68 | >95% | Urea derivative synthesis [4] |
Reductive Amination | Ethyl 3-oxobutanoate, urea, NaBH₃CN | 55 | 90% | β-Amino ester optimization [2] |
Characterization relies heavily on ¹H/¹³C NMR (δ 1.25 ppm, t, -OCH₂CH₃; δ 4.15 ppm, q, -OCH₂; δ 5.32 ppm, s, -NH-CO-NH₂) and IR spectroscopy (ν 1720 cm⁻¹ C=O ester; ν 1665 cm⁻¹ C=O urea). LC-MS typically shows [M+H]⁺ at m/z 190.1 [1].
This hybrid structure bridges two pharmacophoric domains:
Table 2: Functional Applications in Derivative Synthesis
Application | Reaction | Product | Significance |
---|---|---|---|
Heterocyclization | Intramolecular nucleophilic addition | Dihydropyrimidinones | Core structure in calcium channel modulators |
Polymer Conjugation | Ester aminolysis | Poly(amide-urea) hybrids | Biodegradable biomaterials [2] |
Metal Coordination | Urea-metal ion interaction | Catalytic complexes | Supramolecular catalysts [5] |
The urea moiety’s role in anion binding is particularly exploited in supramolecular chemistry. Thiourea analogs (sulfur-for-oxygen substitution) show enhanced sulfate affinity, relevant to bile acid transporter inhibition [6]. Additionally, the compound serves as a linchpin in multicomponent reactions (e.g., Biginelli-type syntheses), generating libraries of functionalized pyrimidines [5].
Despite synthetic utility, critical gaps persist:
Future research priorities include developing enantiopure syntheses, establishing structure-property relationships for biorelevant interactions, and evaluating its capacity as a molecular scaffold in drug conjugates (e.g., antibody-drug conjugates where cleavable linkers leverage ester hydrolysis [7]).
Table 3: Key Research Gaps and Proposed Approaches
Knowledge Gap | Current Limitation | Proposed Resolution |
---|---|---|
Stereochemical Control | Racemic synthesis only | Chiral pool synthesis or biocatalysis |
In vitro Metabolic Stability | No hydrolysis kinetic data | LC-MS/MS studies with liver microsomes |
Solid-State Self-Assembly | Uncharacterized crystal packing | X-ray crystallography |
Biological Target Identification | No binding affinity data | SPR screening against kinase libraries |
Concluding Remarks
Ethyl 3-amino-3-(carbamoylamino)butanoate embodies a versatile yet underexplored chemotype straddling organic, medicinal, and material sciences. While its synthesis and derivatization reflect established urea/β-amino ester chemistry, unresolved questions regarding its stereochemical control, metabolic fate, and supramolecular behavior represent fertile ground for interdisciplinary research. Prioritizing these areas could unlock applications ranging from targeted drug delivery to adaptive biomaterials.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7